bis(3-nitrophenyl)phosphinic acid
CAS No.: 18593-20-9
Cat. No.: VC21026709
Molecular Formula: C12H9N2O6P
Molecular Weight: 308.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18593-20-9 |
|---|---|
| Molecular Formula | C12H9N2O6P |
| Molecular Weight | 308.18 g/mol |
| IUPAC Name | bis(3-nitrophenyl)phosphinic acid |
| Standard InChI | InChI=1S/C12H9N2O6P/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,19,20) |
| Standard InChI Key | JLEGDNVOQSBHTR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Bis(3-nitrophenyl)phosphinic acid consists of two meta-nitrophenyl groups attached to a phosphinic acid center. The compound has the molecular formula C₁₂H₉N₂O₆P with a molecular weight of 308.19 g/mol . The structure features direct phosphorus-carbon bonds connecting the phosphorus atom to each phenyl ring, with nitro groups positioned at the meta position of both aromatic rings.
Table 1: Physical and Chemical Properties of Bis(3-nitrophenyl)phosphinic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₂O₆P |
| Molecular Weight | 308.19 g/mol |
| InChI | InChI=1S/C12H9N2O6P/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,19,20) |
| InChIKey | JLEGDNVOQSBHTR-UHFFFAOYSA-N |
| Appearance | Crystalline solid |
| Solubility | Limited solubility in water; soluble in polar organic solvents |
The phosphinic acid functional group (P(=O)(OH)) gives the compound distinct chemical properties, including moderate acidity and the ability to form salts with various bases. The nitro groups contribute to the compound's electronic properties, making it electron-deficient at the aromatic rings .
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Conversion to O-butyl ester | Butanol, acidic conditions |
| 2 | Reduction of nitro groups | H₂ under pressure (catalytic hydrogenation) |
| 3 | Hydrolysis of phosphinate ester | Concentrated HCl |
The final product, bis(3-aminophenyl)phosphinic acid, is obtained as the dichloride salt . The conversion pathway demonstrates the utility of bis(3-nitrophenyl)phosphinic acid as an important synthetic intermediate for preparing functionalized phosphinic acids.
Structural Characterization
Detailed structural analysis of bis(3-nitrophenyl)phosphinic acid has been performed using single-crystal X-ray diffraction techniques. The compound crystallizes in a specific configuration with distinct packing arrangements that have been elucidated through Hirshfeld surface analyses .
The crystal structure reveals important information about the molecular geometry and intermolecular interactions:
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The phosphinic acid center adopts a tetrahedral geometry around the phosphorus atom
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The two phenyl rings are oriented in a non-coplanar arrangement to minimize steric interactions
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The crystal packing is stabilized by multiple intermolecular hydrogen bonds
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The Hirshfeld surface analysis identifies significant intermolecular PO- - - H, NO- - - H, and CH- - - O contacts that contribute to crystal stability
Figure 1: The bis(3-Nitrophenyl)phosphinic acid ORTEP drawing with 50% probability displacement ellipsoids showing the molecular structure and cell packing arrangements as revealed by X-ray crystallography .
The detailed structural analysis provides valuable information about the spatial arrangement and intermolecular interactions of this compound, which can inform its reactivity and applications.
Chemical Reactivity
Bis(3-nitrophenyl)phosphinic acid exhibits reactivity characteristic of both phosphinic acids and aromatic nitro compounds:
Phosphinic Acid Reactivity
As a phosphinic acid, the compound can undergo hydrolysis under both acidic and basic conditions, similar to other phosphorus acid derivatives. The P-OH group readily participates in acid-base reactions, forming corresponding salts with appropriate bases .
The hydrolysis behavior follows mechanisms common to phosphinic acids, involving nucleophilic attack at the phosphorus center. Under acidic conditions, the hydrolysis may proceed through mechanisms such as AAL2 (involving water with C-O bond cleavage) or AAC2 (involving water with P-O bond cleavage) .
Comparison with Related Compounds
To better understand the distinctive properties of bis(3-nitrophenyl)phosphinic acid, it is useful to compare it with structurally related compounds:
Table 3: Comparison of Bis(3-nitrophenyl)phosphinic Acid with Related Compounds
The positional isomer bis(4-nitrophenyl)phosphate is notably different in both structure and reactivity. As a phosphate rather than a phosphinic acid, it contains additional oxygen atoms and demonstrates different biological activities, particularly as an inhibitor of carboxylesterases and in biochemical assays .
The structural and electronic differences between these compounds significantly impact their chemical reactivity, biological activity, and potential applications in various fields.
Future Research Directions
Several promising avenues for future research on bis(3-nitrophenyl)phosphinic acid include:
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Development of more efficient and selective synthetic methods
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Exploration of its potential as a precursor for novel phosphinic acid derivatives with enhanced biological activity
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Investigation of its coordination chemistry with various metals for potential catalytic applications
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Detailed studies of structure-activity relationships to optimize desired properties
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Exploration of applications in materials science, particularly for compounds with specialized electronic or optical properties
The unique structural features and reactivity of bis(3-nitrophenyl)phosphinic acid position it as a compound of continuing interest in both synthetic organic chemistry and potential pharmaceutical applications.
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